Ethyl methyl((3-oxocyclobutyl)methyl)carbamate
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Overview
Description
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by its unique structure, which includes a cyclobutyl ring with a ketone group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl((3-oxocyclobutyl)methyl)carbamate typically involves the reaction of ethyl carbamate with a suitable cyclobutyl ketone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl carbamate, followed by the addition of the cyclobutyl ketone derivative. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts such as indium triflate can enhance the reaction rate and selectivity, making the process more economical and scalable .
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of cyclobutyl ketone oxides.
Reduction: Formation of cyclobutyl alcohol derivatives.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl methyl((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
- Phenyl carbamate
Comparison
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate is unique due to its cyclobutyl ring with a ketone group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
ethyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)10(2)6-7-4-8(11)5-7/h7H,3-6H2,1-2H3 |
InChI Key |
JRZRHOSYAVKPEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(C)CC1CC(=O)C1 |
Origin of Product |
United States |
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